molecular formula C8H4Br2N2O2 B2972272 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol CAS No. 1934767-12-0

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B2972272
CAS No.: 1934767-12-0
M. Wt: 319.94
InChI Key: HLWVTGVKVZTFJK-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is a chemical compound characterized by its bromine-substituted phenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of 3,5-dibromophenol with appropriate reagents to form the oxadiazole ring. One common method is the cyclization of 3,5-dibromophenyl hydrazinecarbothioamide under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the bromine atoms on the phenyl ring.

  • Substitution: Substitution reactions can be used to replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Brominated phenols and oxadiazole derivatives.

  • Reduction: Dibromophenol derivatives.

  • Substitution: Substituted phenyl oxadiazoles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3,5-Dibromophenol

  • 2,4-Dibromophenol

  • 2,6-Dibromophenol

Uniqueness: 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties compared to its dibromophenol counterparts

Properties

IUPAC Name

3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWVTGVKVZTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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